(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid
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Overview
Description
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoicacid is a chiral amino acid derivative featuring a thiophene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorothiophene and a suitable amino acid precursor.
Formation of Intermediate: The thiophene ring is functionalized with a chlorine atom through halogenation reactions.
Coupling Reaction: The functionalized thiophene is then coupled with the amino acid precursor using coupling reagents like EDCI or DCC in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the chlorine atom may result in various substituted thiophenes.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoicacid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-(5-bromothiophen-2-yl)propanoicacid: Similar structure with a bromine atom instead of chlorine.
(2R)-2-amino-3-(5-methylthiophen-2-yl)propanoicacid: Similar structure with a methyl group instead of chlorine.
Uniqueness
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoicacid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties and activities.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C7H8ClNO2S |
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Molecular Weight |
205.66 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
InChI Key |
KBRYNRGWSFULRU-RXMQYKEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)C[C@H](C(=O)O)N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CC(C(=O)O)N |
Origin of Product |
United States |
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